![molecular formula C20H12N2O4S B6576645 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione CAS No. 440120-90-1](/img/structure/B6576645.png)

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

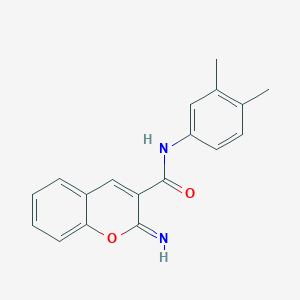

The compound “3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione” is a complex organic molecule. It contains a benzothiadiazine core, which is a type of heterocyclic compound . The molecule also contains a benzo[f]chromen-2-yl group, which is a type of coumarin . Coumarins and their derivatives have attracted considerable attention in recent years for their versatile properties in chemistry and pharmacology .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The absorption and emission spectra and dipole moments of similar compounds have been studied in solvents of different polarities at room temperature . DFT and TDDFT theoretical analysis of dipole moment in the vacuum and with solvent, solvent accessible surface (SAS) and molecular electrostatic potential (MEP) are also performed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the compound likely has a high molecular weight, given its complex structure . The compound’s absorption and emission spectra and dipole moments have been studied in solvents of different polarities at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

This compound has shown promise in inhibiting cancer cell growth. Researchers have explored its potential as an antiproliferative agent against various cancer types. Further investigations are needed to elucidate its precise mechanisms of action and specific targets .

Anti-Inflammatory Activity

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione derivatives have been synthesized with non-steroidal anti-inflammatory drug (NSAID) moieties. These hybrids may exhibit dual activity—combining anti-inflammatory effects with other pharmacological properties .

FXIIa Inhibition

Certain 3-carboxamide coumarins, structurally related to our compound, have been investigated as small molecular weight inhibitors of coagulation factor XIIa (FXIIa). FXIIa plays a role in blood clotting, and inhibiting it could have therapeutic implications .

Neuroprotective Potential

Although not extensively studied, the chromenyl-benzothiadiazine scaffold suggests possible neuroprotective effects. Researchers have observed anti-Alzheimer’s disease factors in natural coumarins related to this compound .

Photophysical Properties

The chromenyl-benzothiadiazine system may exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Researchers have explored these aspects for potential applications in optoelectronics .

Wirkmechanismus

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been described as small molecular weight fxiia inhibitors . FXIIa is a serine protease in the intrinsic pathway of the coagulation cascade, playing a crucial role in thrombosis and inflammation.

Mode of Action

Coumarin derivatives are known to interact with their targets, such as fxiia, and inhibit their activity

Biochemical Pathways

The compound, being a coumarin derivative, is likely to affect the coagulation cascade by inhibiting FXIIa . This inhibition can prevent the conversion of FXI to FXIa, thereby affecting the downstream effects of thrombin generation and fibrin clot formation. Additionally, coumarin derivatives have been found to regulate diverse cellular pathways useful for some anticancer treatments .

Result of Action

Given its potential role as an fxiia inhibitor, it could potentially prevent thrombosis and inflammation . Additionally, coumarin derivatives have shown significant anti-inflammatory action and some ability to regulate diverse cellular pathways useful for some anticancer treatments .

Eigenschaften

IUPAC Name |

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4S/c23-20-15(19-21-16-7-3-4-8-18(16)27(24,25)22-19)11-14-13-6-2-1-5-12(13)9-10-17(14)26-20/h1-11H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKPCFYPGWEMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NS(=O)(=O)C5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B6576565.png)

![8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6576566.png)

![N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6576575.png)

![8-bromo-7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576582.png)

![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6576629.png)

![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)

![2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6576651.png)

![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)